Selective MAO-B Inhibition Over MAO-A: A Quantified Target Engagement Profile
In standardized fluorescence-based assays, 3-(2-thienyl)-2-quinolinamine exhibits a distinct selectivity profile between the two monoamine oxidase isoforms. It shows weak inhibition of MAO-A with an IC50 > 100,000 nM, while demonstrating moderate inhibition of MAO-B with an IC50 of 1,130 nM [1]. This translates to an isoform selectivity factor of at least 88-fold in favor of MAO-B over MAO-A under identical assay conditions (inhibition of kynuramine conversion to 4-hydroxyquinoline, 20 min incubation) [1].
| Evidence Dimension | MAO-A vs. MAO-B Inhibition IC50 (nM) |
|---|---|
| Target Compound Data | MAO-A IC50 > 100,000 nM; MAO-B IC50 = 1,130 nM |
| Comparator Or Baseline | Same compound tested on MAO-A and MAO-B in parallel assays |
| Quantified Difference | MAO-B/MAO-A selectivity ratio > 88.5-fold |
| Conditions | Fluorescence assay; inhibition of kynuramine conversion to 4-hydroxyquinoline; 20 min incubation; human MAO-A and MAO-B |
Why This Matters
This isoform selectivity is critical for projects targeting MAO-B-mediated pathways (e.g., Parkinson's disease research) while minimizing off-target MAO-A-related effects, a key criterion for selecting chemical probes over non-selective alternatives.
- [1] BindingDB. CHEMBL1575961. Affinity data: MAO-A IC50 > 1.00E+5 nM; MAO-B IC50 = 1.13E+3 nM. View Source
